molecular formula C20H21N3OS2 B2560671 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705989-77-0

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2560671
CAS No.: 1705989-77-0
M. Wt: 383.53
InChI Key: JBCRTRMBDLHORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is a sophisticated heterocyclic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure integrates multiple pharmaceutically relevant motifs, including an imidazole ring, a thiophene group, and a 1,4-thiazepane core. The imidazole scaffold is a well-known pharmacophore in medicinal chemistry. Imidazole-containing compounds are frequently investigated for their potential to inhibit various enzymes, such as cyclin-dependent kinases (CDKs) . Furthermore, the imidazole ring is a key structural component in molecules studied for their antimicrobial and antifungal properties, as research on similar thiazole-imidazole hybrids has shown promising activity against pathogens like S. aureus , E. coli , and C. albicans . The presence of the thiophene heterocycle further enhances the compound's research value, as thiophene derivatives are commonly explored for their diverse biological activities, including potential anticancer effects . The 1,4-thiazepane core is a seven-membered ring containing sulfur and nitrogen, a structural feature present in various bioactive molecules. This unique combination of imidazole, thiophene, and thiazepane rings within a single framework makes this compound a valuable chemical tool for researchers. It can be used to probe biological pathways, screen for new therapeutic agents, and conduct structure-activity relationship (SAR) studies, particularly in oncology and infectious disease research. Research involving this compound may focus on synthesizing novel analogs or investigating its mechanism of action against specific biological targets, such as DNA gyrase B, an enzyme critical for bacterial DNA replication . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCRTRMBDLHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiazepane ring may interact with biological membranes, affecting their integrity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a class of 1,4-thiazepane derivatives with variable substituents. Below is a comparative analysis with closely related analogs:

Compound Key Structural Differences Reported Properties Reference
4-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane Core: 1,4-thiazepane; Substituents: imidazolylmethyl-benzoyl, thiophen-2-yl Potential metal coordination (imidazole), moderate lipophilicity, unexplored enzyme inhibition
4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (BG14863) Substituent: 4-fluorophenyl-pyrrole instead of imidazolylmethyl-benzoyl Enhanced aromatic stacking (fluorophenyl), possible α-glucosidase inhibition (analogous to thiadiazoles)
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Substituent: benzodioxole and difluorophenyl groups Higher electron-withdrawing character (F atoms), potential metabolic stability
1,4-Bis[4-(1H-imidazol-1-yl)benzoyl]piperazine-zinc complex Core: piperazine; Coordination: Zn²⁺-imidazole Confirmed metal coordination (octahedral Zn geometry), polymeric chain formation

Biological Activity

The compound 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

  • Imidazole ring : Known for its role in biological systems and its ability to participate in hydrogen bonding.
  • Thiazepane ring : A seven-membered heterocyclic structure that contributes to the compound's pharmacological properties.
  • Benzoyl group : Enhances lipophilicity and may improve membrane permeability.

Research indicates that compounds with similar structures often exert their effects through the inhibition of critical cellular pathways. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy, where disrupting mitosis can lead to tumor cell death.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)
A375 (Melanoma)5.2
LNCaP (Prostate)6.8
PC-3 (Prostate)7.5
WM-164 (Melanoma)4.9

These results indicate that the compound is particularly effective against melanoma cells compared to prostate cancer cells, suggesting a potential therapeutic application in treating skin cancers.

Mechanistic Insights

The mechanism of action has been further elucidated through studies indicating that the compound competes with colchicine for binding at the α/β-tubulin dimer site, thereby disrupting microtubule dynamics essential for mitosis . This competitive inhibition is crucial for its antiproliferative effects.

Study 1: Efficacy in Melanoma Models

A study conducted on B16-F1 murine melanoma models demonstrated that treatment with the compound significantly reduced tumor growth compared to controls. Tumor volume measurements indicated a reduction by approximately 60% in treated animals over four weeks .

Study 2: Prostate Cancer Cell Lines

Another investigation assessed the effects on human prostate cancer cell lines (LNCaP and PC-3). The results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .

Q & A

Q. How can retrosynthetic analysis improve the efficiency of derivative synthesis?

  • Methodological Answer :
  • Target Deconstruction : Split the molecule into thiazepane, imidazole-methylbenzoyl, and thiophene modules. Prioritize convergent synthesis to reduce step count .
  • Protecting Group Strategy : Temporarily mask the imidazole nitrogen with Boc groups during benzoylation to prevent side reactions .
  • Parallel Synthesis : Use automated platforms to generate a library of analogs (e.g., varying thiophene substituents) for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.